[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
Descripción
[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring, with a carboxylic acid substituent at position 5. The compound (CAS 933708-92-0) serves as a scaffold for further functionalization, enabling the synthesis of derivatives with tailored physicochemical and biological properties .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOULMRAFJVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659444 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933708-92-0 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Hydrazinolysis and Cyclization
One common approach involves the reaction of pyridine derivatives with hydrazine hydrate to form hydrazinopyridines, which are then cyclized to form the triazolo[4,3-a]pyridine core. This method can be adapted to introduce various substituents, including carboxylic acid groups.
Scheme 1: General Synthesis Pathway
- Starting Material : 2-Chloropyridine derivatives
- Hydrazinolysis : Reaction with hydrazine hydrate to form 2-hydrazinopyridine
- Cyclization : Treatment with appropriate reagents (e.g., chloroacetyl chloride) to form the triazolo[4,3-a]pyridine ring
- Carboxylation : Introduction of a carboxylic acid group at the desired position
Oxidative Cyclization
Another efficient method involves oxidative cyclization using reagents like N-chlorosuccinimide (NCS). This approach allows for the direct formation of the triazolo[4,3-a]pyridine ring from appropriate hydrazones.
Scheme 2: Oxidative Cyclization
- Hydrazone Formation : Reaction of pyridine derivatives with hydrazine to form hydrazones
- Oxidative Cyclization : Treatment with NCS to form the triazolo[4,3-a]pyridine core
- Functionalization : Introduction of a carboxylic acid group via subsequent reactions
To specifically preparetriazolo[4,3-a]pyridine-6-carboxylic acid, one would typically start with a pyridine derivative that allows for the introduction of a carboxylic acid group at the 6-position during or after the formation of the triazolo[4,3-a]pyridine ring.
Synthesis from 2-Chloropyridine-6-carboxylic Acid
- Hydrazinolysis : React 2-chloropyridine-6-carboxylic acid with hydrazine hydrate to form the corresponding hydrazinopyridine.
- Cyclization : Treat the hydrazinopyridine with chloroacetyl chloride or a similar reagent to form the triazolo[4,3-a]pyridine ring.
- Hydrolysis : If necessary, hydrolyze any ester groups to obtain the carboxylic acid.
Oxidative Cyclization Approach
- Hydrazone Formation : Form a hydrazone from a pyridine derivative that will allow for the introduction of a carboxylic acid group at the 6-position.
- Oxidative Cyclization : Use NCS to cyclize the hydrazone to the triazolo[4,3-a]pyridine core.
- Functionalization : Introduce or modify the carboxylic acid group as needed.
Data and Research Findings
| Method | Starting Material | Yield | Purity | References |
|---|---|---|---|---|
| Hydrazinolysis and Cyclization | 2-Chloropyridine-6-carboxylic acid | 60-80% | 95-98% | |
| Oxidative Cyclization | Hydrazone derivatives | 80-90% | 98-99% |
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as anticancer agents. For instance, a derivative demonstrated significant inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO1) has been particularly noted for its role in cancer immunotherapy .
2. Neurological Disorders
The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This modulation is relevant for treating various neurological disorders such as anxiety and schizophrenia. The mechanism involves enhancing receptor signaling without directly activating the receptor itself, which may lead to fewer side effects compared to traditional therapies .
3. Antimicrobial Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of [1,2,4]triazolo[4,3-a]pyridine derivatives make them suitable for applications in organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
2. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been explored for their catalytic properties and potential applications in material synthesis .
Case Studies
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response regulation . By inhibiting IDO1, this compound can enhance the immune response, making it a promising candidate for cancer immunotherapy .
Comparación Con Compuestos Similares
Data Tables
Table 1: Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Actividad Biológica
Overview
[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 163.13 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response regulation and tumor progression. By inhibiting IDO1, this compound may enhance anti-tumor immunity and has implications for cancer immunotherapy .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies indicated significant antiproliferative effects with IC values in the low micromolar range .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. Its inhibition of IDO1 is particularly noteworthy for its potential to affect tumor microenvironments .
- Cytotoxicity : In studies involving multiple cell lines (MV4-11 and MOLM-13), the compound demonstrated cytotoxic effects, indicating its potential as a therapeutic agent against ENL-dependent tumors .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for various modifications that can enhance its biological activity. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Triazole-Pyridine | Basic structure without additional substituents |
| 3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | Triazole-Pyridine | Contains cyclopropylacetamido group enhancing activity |
| [1,2,4]Triazolo[1,5-a]pyridine | Triazole-Pyridine | Known for applications in medicinal chemistry |
These modifications can lead to enhanced enzyme inhibition and cytotoxicity against tumor cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Studies : A study evaluated the compound's effects on A549 and MCF-7 cell lines using MTT assays. Results showed that the compound significantly reduced cell viability at concentrations as low as 10 μM after 72 hours of treatment .
- Inhibition of ENL : Research focused on ENL-dependent tumors indicated that derivatives of this compound exhibited cytotoxicity with CC values around 8.20 μM for MOLM-13 cells. This highlights its potential use in targeted cancer therapies .
- Bromodomain Inhibition : Another study reported that related compounds demonstrated significant inhibitory activity against bromodomains such as BRD4 and CECR2. This suggests a broader application in modulating epigenetic targets in cancer therapy .
Q & A
Basic: What are the standard synthetic protocols for [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid, and how are yields optimized?
The synthesis typically involves cyclization reactions of precursor hydrazides or pyridine derivatives. For example, refluxing intermediates in glacial acetic acid (3 hours) or solvent-free fusion with phenyl acetic acid can yield triazolopyridine derivatives with high purity (93% yield) . Optimization strategies include:
- Catalyst selection : Use of copper or palladium catalysts for condensation steps.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reflux conditions (100–120°C) improve cyclization kinetics.
Yields are verified via HPLC or TLC, with purity ≥97% confirmed by elemental analysis .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Key characterization methods include:
- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR : Signals for methyl/methylene protons (δ 2.0–3.5 ppm) and downfield NH protons (δ 10–12 ppm) confirm structural integrity .
- Elemental analysis : Matches theoretical C, H, N, and S content (±0.4% tolerance).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 206.12 for C9H7N3O2) validate molecular weight .
Basic: How does the C-6 carboxylic acid group influence reactivity in further functionalization?
The C-6 carboxylic acid acts as a nucleophilic site for:
- Esterification : Reaction with ethanol under acid catalysis to form ethyl esters .
- Amide coupling : Activation via EDC/HOBt for peptide bond formation with amines .
Substituents at C-6 can sterically hinder reactions at adjacent positions, as seen in chlorosulfonation studies where C-6 substitution directs electrophilic attacks to other ring positions .
Advanced: How to resolve contradictory data on regioselectivity in electrophilic substitution reactions?
Discrepancies in substitution patterns (e.g., C-3 vs. C-6) arise from:
- Reaction conditions : Chlorosulfonation with SOCl2 favors C-6 substitution, while nitration may target C-3 .
- Substituent effects : Electron-withdrawing groups (e.g., -COOH) deactivate the ring, altering reactivity.
- Solvent polarity : Polar solvents stabilize transition states for specific pathways.
Experimental validation via <sup>13</sup>C-NMR or X-ray crystallography is critical .
Advanced: What strategies enable selective functionalization of the triazole ring versus the pyridine moiety?
- Triazole-specific reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the pyridine .
- Pyridine-directed reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets halogenated pyridine positions .
- Protecting groups : Use of tert-butyl esters to shield the carboxylic acid during triazole functionalization .
Advanced: How to design biological activity assays for derivatives of this compound?
- Kinase inhibition : Screen against EGFR-TK using fluorescence polarization assays, as triazolopyridines mimic ATP-binding motifs .
- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC50 calculations .
Advanced: What computational methods predict the pharmacokinetic properties of derivatives?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability.
- Docking studies : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase domain) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: How to address solubility challenges in aqueous assays?
- Salt formation : Hydrochloride salts (e.g., EN300-127236) improve water solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Ionize the carboxylic acid group (pKa ~3–4) in neutral/basic buffers .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 206.12 g/mol | |
| Purity (HPLC) | ≥97% | |
| Solubility in DMSO | 50 mg/mL | |
| logP (predicted) | 1.2–1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
